molecular formula C10H15BrClN B13485587 [(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride

[(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride

Cat. No.: B13485587
M. Wt: 264.59 g/mol
InChI Key: DNBJZFKGEZBTAM-DDWIOCJRSA-N
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Description

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C10H15BrClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine moiety is attached to the chiral center

Properties

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H/t8-;/m1./s1

InChI Key

DNBJZFKGEZBTAM-DDWIOCJRSA-N

Isomeric SMILES

CCN[C@H](C)C1=CC=C(C=C1)Br.Cl

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Chiral Resolution: The resulting bromophenethylamine is subjected to chiral resolution to obtain the desired (1R)-enantiomer.

    Ethylation: The chiral bromophenethylamine is then reacted with ethyl halide under basic conditions to introduce the ethyl group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R)-1-(4-bromophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as hydrogen or alkyl groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzaldehyde.

    Reduction: Formation of ethylphenethylamine or other alkyl derivatives.

    Substitution: Formation of 4-hydroxyphenethylamine or 4-aminophenethylamine.

Scientific Research Applications

Chemistry

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of brominated phenethylamines on biological systems. It is also used in the development of new drugs targeting specific receptors.

Medicine

The compound has potential applications in medicinal chemistry for the development of drugs with specific pharmacological activities. It is investigated for its potential use in treating neurological disorders.

Industry

In the industrial sector, (1R)-1-(4-bromophenyl)ethylamine hydrochloride is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine substituent and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its effects on biological processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-1-(4-Bromophenyl)ethylamine
  • (S)-(-)-1-(4-Bromophenyl)ethylamine
  • 4-Bromo-α-methylbenzylamine

Uniqueness

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of both bromine and ethylamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

(1R)-1-(4-bromophenyl)ethylamine hydrochloride, a chiral organic compound, has garnered significant attention in pharmacological research due to its unique structure and biological properties. This compound is primarily studied for its interactions with neurotransmitter systems, particularly as an agonist of the 5-HT₂A receptor , which plays a crucial role in mood regulation, cognition, and perception.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁BrClN
  • Molecular Weight : 236.54 g/mol
  • Functional Groups : Contains a bromophenyl group attached to an ethylamine moiety.

The presence of the bromine atom in the structure enhances the compound's electronic properties, influencing its reactivity and biological activity. The hydrochloride form improves its solubility in water, facilitating various applications in scientific research and industry.

The biological activity of (1R)-1-(4-bromophenyl)ethylamine hydrochloride is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, triggering downstream signaling pathways that can lead to various physiological effects. Notably, its action as a 5-HT₂A receptor agonist suggests potential therapeutic effects for neurological disorders.

Interaction with Neurotransmitter Systems

Research indicates that (1R)-1-(4-bromophenyl)ethylamine hydrochloride significantly affects neurotransmitter systems:

  • 5-HT₂A Receptor Agonism : This receptor is involved in numerous central nervous system processes. The compound's agonistic action may contribute to mood enhancement and cognitive improvements.
  • Enzyme-Substrate Interactions : Studies have shown that this compound can influence enzyme activities, which is crucial for understanding its pharmacological potential.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
(1R)-1-(4-chlorophenyl)ethylamine hydrochlorideModerate 5-HT₂A receptor activityChlorine atom vs. bromine atom
(1R)-1-(4-fluorophenyl)ethylamine hydrochlorideLower receptor affinityFluorine atom alters electronic properties

The differences in halogen substituents (bromine vs. chlorine or fluorine) significantly affect the compounds' binding affinities and biological activities.

Applications in Research and Medicine

(1R)-1-(4-bromophenyl)ethylamine hydrochloride has several notable applications:

  • Chemical Research : Used as a building block in synthesizing complex organic molecules.
  • Biological Studies : Employed in studies focusing on enzyme interactions and receptor binding.
  • Pharmaceutical Development : Investigated for potential therapeutic effects in treating neurological disorders like depression and anxiety .

Case Studies

Several studies have highlighted the therapeutic potential of (1R)-1-(4-bromophenyl)ethylamine hydrochloride:

  • Neurological Disorders : A study demonstrated its efficacy in modulating serotonin levels, suggesting potential benefits for patients with depression.
  • Receptor Binding Studies : Research indicated that this compound exhibits selective binding to the 5-HT₂A receptor, which may lead to further investigations into its use as an antidepressant or anxiolytic agent .

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